

(2-Amino-2-oxoethyl) 4-hydroxybenzoate chemical structure and properties

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Compound of Interest

Compound Name: (2-Amino-2-oxoethyl) 4-hydroxybenzoate

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(2-Amino-2-oxoethyl) 4-hydroxybenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, predicted physicochemical properties, a proposed synthetic route, and a hypothetical biological activity profile of **(2-Amino-2-oxoethyl) 4-hydroxybenzoate**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules, including 4-hydroxybenzoic acid, glycineamide, and various parabens, to offer a predictive but comprehensive resource for research and development purposes. This guide is intended to serve as a foundational document to stimulate further investigation into this novel chemical entity.

Chemical Structure and Identification

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is an organic compound that is the ester of 4-hydroxybenzoic acid and 2-amino-2-oxoethanol (glycineamide). It possesses a paraben-like core structure with a terminal primary amide group.

- IUPAC Name: **(2-Amino-2-oxoethyl) 4-hydroxybenzoate**

- Molecular Formula: C₉H₉NO₄
- Molecular Weight: 195.17 g/mol
- Canonical SMILES: C1=CC(=CC=C1C(=O)OCC(=O)N)O
- InChI Key: (Predicted) YZJCFKHADRHEL5-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of **(2-Amino-2-oxoethyl) 4-hydroxybenzoate** and its precursor molecules, 4-hydroxybenzoic acid and glycineamide. Properties for the target compound are estimated based on the properties of its constituents and structurally similar compounds.

Property	4-Hydroxybenzoic Acid	Glycineamide	(2-Amino-2-oxoethyl) 4-hydroxybenzoate (Predicted)
Molecular Formula	C ₇ H ₆ O ₃ [1]	C ₂ H ₆ N ₂ O[2]	C ₉ H ₉ NO ₄
Molar Mass (g/mol)	138.12[1]	74.08[2]	195.17
Appearance	White crystalline solid[1][3]	White crystalline solid[4]	White to off-white solid
Melting Point (°C)	213-217[5]	65-67[4]	150-170 (decomposition likely)
Boiling Point (°C)	298 (decomposes)[1]	281.3 (predicted)[4]	>300 (decomposition expected)
Water Solubility	5 g/L (20 °C)[5]	>1100 g/L[4]	Moderately soluble
pKa	4.48 (acidic)[5]	7.95 (basic)[2]	~4.5 (phenolic hydroxyl), ~8.0 (protonated amine)
LogP	1.58[6]	(Predicted to be low)	~1.0 - 1.5

Proposed Synthesis and Experimental Workflow

A plausible synthetic route for **(2-Amino-2-oxoethyl) 4-hydroxybenzoate** involves the esterification of 4-hydroxybenzoic acid with 2-chloroacetamide followed by amination, or more directly, via a Steglich esterification with N-Boc-glycine followed by deprotection and amidation, or a direct esterification with glycineamide. A common and effective method for the esterification of 4-hydroxybenzoic acid is the Fischer esterification, using an acid catalyst.

Proposed Fischer Esterification Protocol

This protocol describes a potential method for the synthesis of **(2-Amino-2-oxoethyl) 4-hydroxybenzoate**.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent) and glycineamide hydrochloride (1.2 equivalents).
- **Solvent and Catalyst:** Add a suitable solvent such as toluene or N,N-Dimethylformamide (DMF). Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
- **Characterization:** The structure and purity of the final compound should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Experimental Workflow Diagram



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Caption: Proposed experimental workflow for the synthesis of **(2-Amino-2-oxoethyl) 4-hydroxybenzoate**.

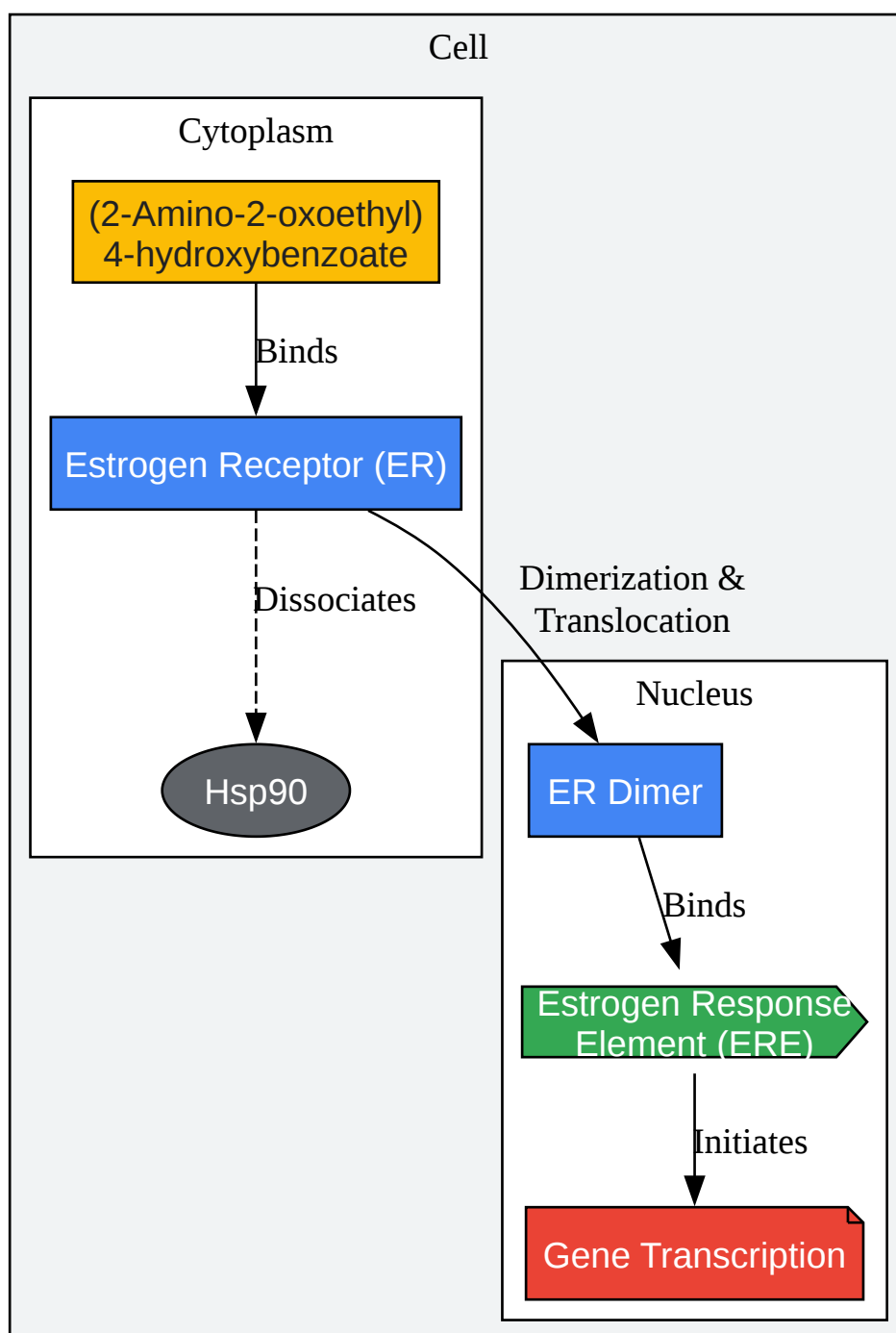
Hypothetical Biological Activity and Signaling Pathways

The biological activity of **(2-Amino-2-oxoethyl) 4-hydroxybenzoate** has not been experimentally determined. However, based on its structural similarity to parabens, which are esters of 4-hydroxybenzoic acid, it is plausible that this compound may exhibit antimicrobial properties. Parabens are known to disrupt membrane transport processes or inhibit the synthesis of DNA and RNA in microorganisms[7].

Furthermore, some parabens have been shown to have weak estrogenic activity. It is conceivable that **(2-Amino-2-oxoethyl) 4-hydroxybenzoate** could interact with nuclear hormone receptors, such as the estrogen receptor.

Hypothetical Signaling Pathway: Estrogen Receptor Modulation

The following diagram illustrates a hypothetical signaling pathway where **(2-Amino-2-oxoethyl) 4-hydroxybenzoate** could potentially act as a ligand for the estrogen receptor, leading to the transcription of target genes. This is a speculative pathway based on the known activity of other 4-hydroxybenzoic acid esters.



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Caption: Hypothetical signaling pathway of estrogen receptor modulation by **(2-Amino-2-oxoethyl) 4-hydroxybenzoate**.

Conclusion

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a novel compound with potential for further investigation, particularly in the fields of antimicrobial research and endocrinology. This technical guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route. The hypothetical biological activities discussed herein are based on structural analogies and require experimental validation. It is our hope that this document will serve as a valuable resource for researchers and professionals in drug development, encouraging the exploration of this and other related novel chemical entities.

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